molecular formula C21H23N3O3S B2800863 (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile CAS No. 885186-95-8

(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile

Cat. No. B2800863
CAS RN: 885186-95-8
M. Wt: 397.49
InChI Key: LHDHDYOOBQGWKY-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPN is a nitrile-containing compound that belongs to the class of piperazine derivatives. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects.

Scientific Research Applications

Synthesis and Biological Activities

This compound, alongside its derivatives, has been synthesized and evaluated for various biological properties. One study reported the synthesis of derivatives via aminomethylation and subsequent reactions, finding potential anti-inflammatory, analgesic, and peripheral n-cholinolytic activities (Gevorgyan et al., 2017). Another research focused on synthesizing novel derivatives aimed at antimicrobial activity, revealing significant antibacterial and antifungal properties, supported by molecular modeling and docking studies (Mandala et al., 2013).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound has been part of studies to develop new synthesis methods for sulfonamides, yielding potent and selective adenosine A2B receptor antagonists. This approach provided a novel method for preparing sulfonamides with high yields and significant receptor potency (Yan et al., 2006).

Polymorphism and Solid-State Chemistry

Research on the solid-state chemistry of related compounds includes studying polymorphism and crystal structures to optimize pharmaceutical formulations. For instance, ASP3026, a compound with structural similarities, was examined for its polymorphic forms to design stable solid formulations (Takeguchi et al., 2015). This study illustrates the importance of understanding polymorphism in the development of pharmaceuticals.

properties

IUPAC Name

(E)-3-(4-benzylpiperazin-1-yl)-2-(4-methoxyphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-27-19-7-9-20(10-8-19)28(25,26)21(15-22)17-24-13-11-23(12-14-24)16-18-5-3-2-4-6-18/h2-10,17H,11-14,16H2,1H3/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDHDYOOBQGWKY-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile

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